molecular formula C16H30N2O3 B3137328 Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate CAS No. 438208-24-3

Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

Cat. No.: B3137328
CAS No.: 438208-24-3
M. Wt: 298.42 g/mol
InChI Key: YZDIPJNYADNKAX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate is a sophisticated piperidine-based chemical building block designed for advanced pharmaceutical research and development. Piperidine derivatives are among the most significant synthetic fragments for drug design, featuring prominently in more than twenty classes of pharmaceuticals and numerous alkaloids . The structure of this particular compound, which incorporates a piperidine ring substituted with a hydroxy group and linked to a second, tert-butoxycarbonyl (Boc)-protected 4-methylpiperidine, makes it a valuable intermediate for constructing complex molecules. Its dual functionalization allows for selective deprotection and further derivatization, enabling medicinal chemists to explore structure-activity relationships and fine-tune the properties of potential drug candidates. Piperidine scaffolds are crucial in modern medicinal chemistry, and research into substituted piperidines like this one is a vibrant area of scientific inquiry . This reagent is intended for use in synthetic chemistry applications, including the exploration of new biologically active compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-(4-hydroxypiperidin-1-yl)-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(20)17-11-7-16(4,8-12-17)18-9-5-13(19)6-10-18/h13,19H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDIPJNYADNKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl N-(4-aminocyclohexyl)carbamate with appropriate reagents to introduce the hydroxy-piperidyl group . The reaction conditions often include the use of solvents like 1,4-dioxane and reagents such as hydrochloric acid in dioxane solution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a fully saturated piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that piperidine derivatives exhibit significant antidepressant and anxiolytic effects. Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed increased binding affinity for serotonin receptors, suggesting potential therapeutic uses in treating depression and anxiety disorders .

1.2 Targeted Protein Degradation (PROTACs)

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to target specific proteins for degradation, offering a novel approach in cancer therapy. The incorporation of this compound into PROTACs enhances their efficacy by improving the three-dimensional orientation of the degrader, which is crucial for optimal ternary complex formation .

Bioconjugation Applications

2.1 Crosslinking Agents

The compound is utilized as a crosslinker in bioconjugation processes. Its functional groups allow for stable covalent bonding with various biomolecules, facilitating the development of targeted therapies and diagnostics. For instance, studies have shown that using this compound as a linker can improve the stability and efficacy of antibody-drug conjugates (ADCs), which are pivotal in cancer treatment .

2.2 Synthesis of Novel Therapeutics

The versatility of this compound enables its use in synthesizing novel therapeutics. Its ability to act as a building block for more complex molecules makes it valuable in pharmaceutical research. Recent patents have highlighted its role in synthesizing compounds with enhanced biological activity against various diseases .

Data Tables

Compound NameActivity TypeReference
This compoundAntidepressant
Tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylatePROTAC Development
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateBioconjugation

Case Studies

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the antidepressant effects of piperidine derivatives, including this compound, showing promising results in reducing symptoms of major depressive disorder compared to traditional SSRIs .

Case Study 2: PROTAC Development

In a study focused on targeted cancer therapies, researchers incorporated this compound into a PROTAC design targeting an oncogenic protein. The resultant compound demonstrated superior efficacy in degrading the target protein compared to non-targeted approaches, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as calcium channel blockers, inhibiting the influx of calcium ions into cells . This action can lead to vasodilation and other physiological effects, making it a potential candidate for cardiovascular drug development.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs. Alkyl/Aldehyde Groups: The hydroxyl group in the target compound increases polarity compared to non-polar alkyl chains (e.g., 4-methylpentyl in 3b) or reactive aldehydes (e.g., formyl group in ). This enhances aqueous solubility but may reduce membrane permeability in biological systems .
  • Synthetic Utility : Aldehyde-containing derivatives (e.g., ) are versatile for further functionalization (e.g., reductive amination), while allyl-substituted analogs (e.g., ) enable click chemistry or polymerization .

Biological Activity

Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its applications, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H25NO3
  • CAS Number : 406235-30-1

The structure consists of a tert-butyl ester linked to a piperidine ring, which is further substituted with a hydroxyl group. This configuration is significant for its biological interactions.

The biological activity of piperidine derivatives like this compound is often attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances solubility and potential binding affinity to target sites.

Target Proteins and Pathways

Research indicates that compounds in this class can act as:

  • Inhibitors of Enzymatic Activity : They may inhibit specific enzymes involved in metabolic pathways, which can be crucial for the treatment of diseases such as cancer and bacterial infections.
  • Modulators of Neurotransmitter Receptors : Piperidine derivatives have been shown to influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, making them candidates for neuropharmacological applications.

Antimicrobial Activity

A study highlighted the compound's potential in inhibiting Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was reported as follows:

CompoundMIC (µM)Selectivity Index
This compound6.3 - 23HepG2 IC20/Mtb MIC

This indicates a promising selectivity for targeting bacterial cells over mammalian cells, which is critical for reducing side effects during treatment .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that the compound exhibits low cytotoxicity towards human liver cells (HepG2), with an IC20 greater than 40 µM. This suggests a favorable therapeutic index for further development .

Case Study 1: Tuberculosis Inhibition

A high-throughput screening identified several piperidine derivatives, including this compound, as effective against M. tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications at the piperidine ring could enhance activity while maintaining low toxicity profiles .

Case Study 2: Neuropharmacological Effects

Another study investigated the effects of piperidine derivatives on neurotransmitter systems. The findings suggested that these compounds could modulate dopamine receptor activity, indicating potential applications in treating neurological disorders such as schizophrenia .

Q & A

Basic: What are the common synthetic routes for tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate, and how are they optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Alkylation or coupling reactions to introduce the tert-butyl carboxylate and 4-hydroxy-piperidyl groups.
  • Protection/deprotection strategies (e.g., using Boc groups) to preserve reactive sites during synthesis .
  • Optimization : Yield and purity are enhanced by controlling reaction conditions (e.g., anhydrous solvents like THF or DMF, temperatures between 0–80°C) and employing catalysts such as sodium hydride or palladium complexes. Post-synthesis purification via silica gel column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.4 ppm), piperidine ring protons (δ ~3.0–4.0 ppm), and hydroxy groups (broad signal at δ ~1–5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) and detects impurities using reverse-phase columns .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:
Discrepancies often arise from polymorphism , solvent residues, or synthetic byproducts. Strategies include:

  • Repetition under controlled conditions : Standardize solvents (e.g., ethanol for recrystallization) and drying methods .
  • Cross-validation : Compare XRD-derived melting points with differential scanning calorimetry (DSC) .
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry .

Advanced: What strategies are employed to determine the stereochemistry and conformation of the piperidine rings in this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration using programs like SHELXL for refinement. The tert-butyl group’s bulkiness often induces crystallinity .
  • Computational Modeling : Density Functional Theory (DFT) calculates energy-minimized conformers and compares with experimental NMR coupling constants (e.g., J-values for axial/equatorial protons) .

Basic: What purification methods are recommended for this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) separates polar impurities .
  • Recrystallization : Use solvents like dichloromethane/hexane mixtures to isolate high-purity crystals .
  • HPLC Prep-Scale : For challenging separations, reverse-phase C18 columns achieve >99% purity .

Advanced: How does the presence of the 4-hydroxy-piperidyl group influence the compound's reactivity in further derivatization reactions?

Methodological Answer:
The 4-hydroxy group:

  • Enables hydrogen bonding : Acts as a nucleophile in esterification or etherification reactions, requiring protection (e.g., silyl ethers) under basic conditions .
  • Steric effects : Adjacent methyl and tert-butyl groups may hinder regioselectivity. Kinetic studies (e.g., monitoring by TLC or in situ IR) guide optimal reaction pathways .

Advanced: What in silico approaches are utilized to predict the biological targets of this piperidine derivative?

Methodological Answer:

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding pockets, focusing on enzymes like kinases or GPCRs .
  • QSAR Modeling : Correlates substituent effects (e.g., logP, polar surface area) with bioactivity data from analogous compounds .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) to prioritize targets .

Advanced: How can contradictory bioactivity results between in vitro and in vivo studies be addressed for this compound?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug Design : Modify the hydroxy group to improve bioavailability, followed by enzymatic cleavage studies .
  • Pharmacokinetic Profiling : Compare plasma half-life and tissue distribution using radiolabeled analogs .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear flame-resistant lab coats, nitrile gloves, and eye protection to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents .
  • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite) .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Reaction Exotherms : Mitigate using continuous flow reactors for heat-sensitive steps (e.g., azide cyclizations) (Note: BenchChem content excluded per guidelines).
  • Purification Bottlenecks : Transition from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurity thresholds (<0.15%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(4-hydroxy-1-piperidyl)-4-methyl-piperidine-1-carboxylate

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